molecular formula C10H14 B1594852 2,3,3a,4,7,7a-Hexahydro-4,7-methano-1H-indene CAS No. 2826-19-9

2,3,3a,4,7,7a-Hexahydro-4,7-methano-1H-indene

Cat. No.: B1594852
CAS No.: 2826-19-9
M. Wt: 134.22 g/mol
InChI Key: WHNYVDJJCTVMGO-UHFFFAOYSA-N
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Description

2,3,3a,4,7,7a-Hexahydro-4,7-methano-1H-indene: is a bicyclic hydrocarbon with the molecular formula C10H14 It is a derivative of indene and is characterized by its unique structure, which includes a methano bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3a,4,7,7a-Hexahydro-4,7-methano-1H-indene typically involves the hydrogenation of indene derivatives. One common method is the catalytic hydrogenation of dicyclopentadiene, which can be carried out using a palladium or platinum catalyst under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound often involves the distillation of products from a steam cracking process. The distillation process yields a mixture of hydrocarbons, from which this compound can be isolated .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions to form various oxygenated derivatives.

    Reduction: It can be reduced further to form more saturated hydrocarbons.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.

    Substitution: Halogenating agents such as bromine or chlorine can be used under controlled conditions.

Major Products:

Scientific Research Applications

Chemistry: 2,3,3a,4,7,7a-Hexahydro-4,7-methano-1H-indene is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: While specific biological applications are less common, derivatives of this compound may be explored for their potential biological activity.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a component in certain polymerization processes .

Mechanism of Action

The mechanism of action of 2,3,3a,4,7,7a-Hexahydro-4,7-methano-1H-indene largely depends on its chemical reactivity. The compound can act as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds. Its molecular targets and pathways are primarily related to its interactions with other chemical species during these reactions .

Comparison with Similar Compounds

  • 4,7-Methano-1H-indene, octahydro-
  • Dicyclopentadiene
  • Norbornane

Comparison: 2,3,3a,4,7,7a-Hexahydro-4,7-methano-1H-indene is unique due to its specific methano bridge and the resulting bicyclic structure. Compared to dicyclopentadiene, it is more saturated and has different reactivity patterns. Norbornane, while similar in being a bicyclic hydrocarbon, lacks the methano bridge and thus has different chemical properties .

Properties

IUPAC Name

tricyclo[5.2.1.02,6]dec-8-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14/c1-2-9-7-4-5-8(6-7)10(9)3-1/h4-5,7-10H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNYVDJJCTVMGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C3CC2C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70941097
Record name 2,3,3a,4,7,7a-Hexahydro-1H-4,7-methanoindene
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Molecular Weight

134.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19398-83-5, 2826-19-9
Record name 2,3,3a,4,7,7a-Hexahydro-4,7-methano-1H-indene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Methano-1H-indene, 2,3,3a,4,7,7a-hexahydro-, (3aR,4S,7R,7aS)-rel-
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Record name 2,3,3a,4,7,7a-Hexahydro-4,7-methano-1H-indene
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Record name 4,7-Methano-1H-indene, 2,3,3a,4,7,7a-hexahydro-, (3aR,4S,7R,7aS)-rel-
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Record name 2,3,3a,4,7,7a-Hexahydro-1H-4,7-methanoindene
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Record name 2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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